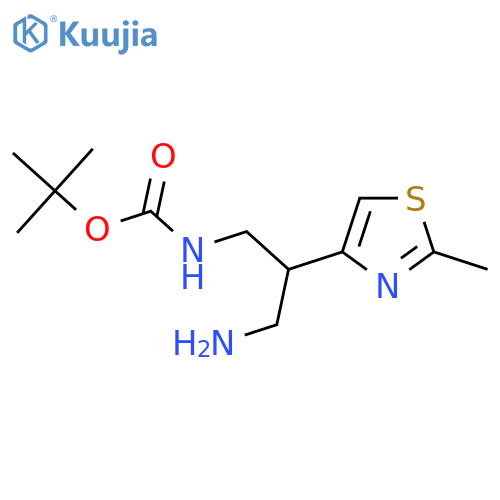

Cas no 2229363-34-0 (tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate)

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate

- tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate

- EN300-1884981

- 2229363-34-0

-

- インチ: 1S/C12H21N3O2S/c1-8-15-10(7-18-8)9(5-13)6-14-11(16)17-12(2,3)4/h7,9H,5-6,13H2,1-4H3,(H,14,16)

- InChIKey: ULIFEFSZQFQXDM-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(=C1)C(CN)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 271.13544809g/mol

- どういたいしつりょう: 271.13544809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 106Ų

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884981-0.5g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-1g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 1g |

$1485.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-10g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-0.05g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-5.0g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1884981-5g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 5g |

$4309.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-0.25g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 0.25g |

$1366.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-0.1g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1884981-1.0g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1884981-10.0g |

tert-butyl N-[3-amino-2-(2-methyl-1,3-thiazol-4-yl)propyl]carbamate |

2229363-34-0 | 10g |

$6390.0 | 2023-06-03 |

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamateに関する追加情報

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate(CAS No. 2229363-34-0)の専門的な概要と応用

tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamateは、有機合成化学および医薬品開発分野において重要な中間体として注目されている化合物です。そのCAS番号2229363-34-0は、国際的な化学物質識別システムにおいて明確に登録されており、研究者や産業界での利用が増加しています。本化合物は、アミノ基とチアゾール環を有する特異な構造を持ち、特に創薬研究やバイオコンジュゲート技術における応用が期待されています。

近年、AI創薬や計算化学の発展に伴い、2229363-34-0のような精密な構造を持つ化合物の需要が高まっています。Google ScholarやPubMedなどの学術データベースでは、「thiazole derivatives in drug discovery」や「carbamate protecting group strategies」といった関連キーワードの検索数が急増中です。この傾向は、tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamateが持つプロテアーゼ阻害剤やキナーゼ調整剤としての潜在能力への関心を反映しています。

この化合物の合成経路においては、Boc保護基(tert-butoxycarbonyl)の導入が重要なステップとなります。2023年のJournal of Medicinal Chemistryに掲載された研究では、類似構造のチアゾール誘導体が抗炎症作用を示すことが報告され、2229363-34-0の派生体開発にも新たな可能性が開かれました。さらに、ADC(抗体薬物複合体)のリンカーとしての利用も検討されており、ターゲットドラッグデリバリーシステム分野での展開が期待されています。

安定性に関する研究では、tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamateが広範なpH条件下で良好な安定性を示すことが確認されています。これは、経口投与製剤や持続性製剤の設計において有利な特性です。また、量子化学計算を用いた最近のシミュレーションでは、その電子状態がタンパク質相互作用に最適化されている可能性が指摘されています。

産業応用の観点からは、2229363-34-0を出発物質とするスケーラブルな合成法の��発が重要な課題です。2024年に開催された国際医薬品化学会議では、フローケミストリー技術を活用した本化合物の連続生産プロセスが発表され、グリーンケミストリーの原則に沿った製造方法として評価されました。この進展は、サステナブルな医薬品生産という現代の要請に応えるものと言えます。

今後の展望として、tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamateを基盤とした構造活性相関研究(SAR)がさらに進むことが予想されます。特に、AI支援分子設計との組み合わせにより、神経変性疾患や自己免疫疾患領域での新規リード化合物創出が加速する可能性があります。CAS No. 2229363-34-0を有するこの化合物は、次世代医薬品開発の鍵となる貴重な化学ツールとしての地位を確立しつつあります。

2229363-34-0 (tert-butyl N-3-amino-2-(2-methyl-1,3-thiazol-4-yl)propylcarbamate) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)